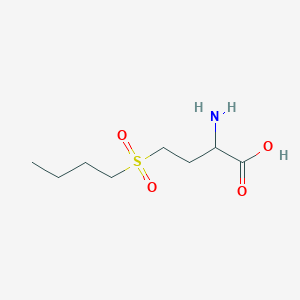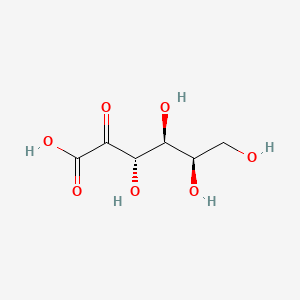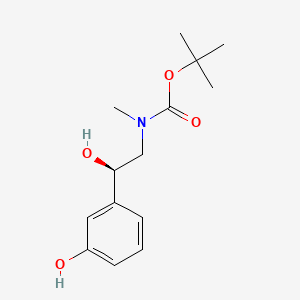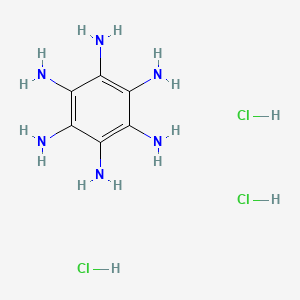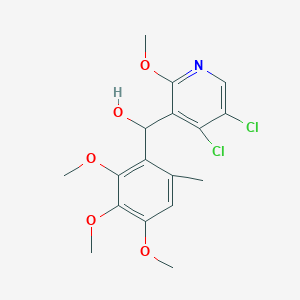
N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine”, also known as Ravtansine, is a tubulin-binding maytansinoid . It binds to tubulin at the maytansine-binding site, which disrupts microtubule assembly/disassembly dynamics and inhibits mitosis . It is an ansa macrolide isolated from the Maytenus genus of East African shrubs .
Synthesis Analysis
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is an intermediate used to prepare semisynthetic maytansine analogs which can be conjugated with antibodies for the targeted treatment of cancer .Molecular Structure Analysis
The molecular formula of “N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is C38H54ClN3O10S . Its molecular weight is 780.4 g/mol . The IUPAC name is (1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate .Chemical Reactions Analysis
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” can be used in the preparation of antibody drug conjugates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” include its molecular formula C38H54ClN3O10S, molecular weight 780.4 g/mol, and its IUPAC name .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is an active metabolite of Maytansine . It has been used in the treatment of advanced breast cancer . This compound inhibits the in vitro polymerization of tubulin , which is a key process in cell division. By inhibiting this process, the compound can prevent cancer cells from dividing and growing.
Biotechnology Production
This compound is produced using biotechnology . Biotechnology involves using biological systems, organisms, or derivatives to create or modify products. The production of this compound could involve the use of bacteria, yeast, or other microorganisms.
Monoclonal Antibody Conjugation
“N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” has been chimerized with an anti-CD138 IgG4 monoclonal antibody . Monoclonal antibodies are antibodies made by identical immune cells that are all clones of a unique parent cell. They have monovalent affinity, in that they bind to the same epitope. In the case of this compound, it is used to target CD138, a protein that is overexpressed in multiple myeloma cells .
Multiple Myeloma Treatment
This compound has been associated with the treatment of multiple myeloma . Multiple myeloma is a cancer of plasma cells, a type of white blood cell that makes antibodies. The overexpression of CD138 in multiple myeloma cells makes this compound a potential therapeutic agent for this disease .
Isotope Labeling
An isotope-labeled version of “N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine” is available . Isotope labeling is a technique used to track the passage of an isotope, an atom with a detectable variation in neutron count, through a reaction, metabolic pathway, or cell. The reactant is ‘labeled’ by replacing specific atoms by their isotope. This can provide detailed information about the reactant’s position in the reaction or pathway.
Research and Development
This compound is used in research and development . Scientists can use this compound to study its effects on various types of cells and organisms. This can lead to the discovery of new therapeutic uses for the compound.
Wirkmechanismus
Target of Action
The primary target of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine inhibits the in vitro polymerization of tubulin . This interaction disrupts the formation and stability of microtubules, which are essential for cell division and intracellular transport .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics , leading to a mitotic block . This blockage disrupts the normal cell cycle, particularly the mitosis phase, where the cell divides .
Pharmacokinetics
As an active metabolite of maytansine , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound
Result of Action
The result of the compound’s action is potent suppression of microtubule dynamics , leading to a mitotic block and subsequent apoptotic cell death . This makes it a potent cytotoxic agent, useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine' involves the modification of maytansine by introducing a 4-methyl-4-methylthio-1-oxopentyl group at the N2' position and removing the acetyl group at the N2 position.", "Starting Materials": [ "Maytansine", "4-methyl-4-methylthio-1-oxopentanoyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Maytansine is dissolved in dichloromethane and treated with triethylamine to deprotonate the N2' position.", "4-methyl-4-methylthio-1-oxopentanoyl chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for the formation of the N2'-acylated product.", "The reaction mixture is then quenched with methanol and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in dichloromethane and washed with hydrochloric acid, sodium bicarbonate, and brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and diisopropylethylamine.", "The purified product is then deacetylated by treatment with hydrochloric acid in methanol to remove the acetyl group at the N2 position.", "The reaction mixture is neutralized with sodium bicarbonate and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in a mixture of water and dichloromethane and washed with brine to remove any impurities.", "The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, 'N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine'." ] } | |
CAS-Nummer |
890654-03-2 |
Molekularformel |
C₃₉H₅₆ClN₃O₁₀S |
Molekulargewicht |
794.39 |
Synonyme |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



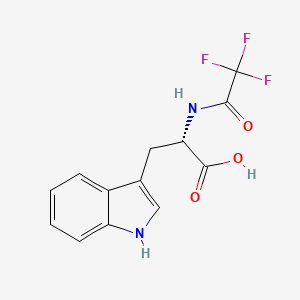
![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
